molecular formula C15H18N4O B12248807 5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B12248807
M. Wt: 270.33 g/mol
InChI Key: LPPPYTVWCSKNIS-UHFFFAOYSA-N
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Description

5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an aminophenyl group and an oxolan-2-ylmethyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with an aminophenyl compound under controlled conditions. The oxolan-2-ylmethyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(4-aminophenyl)-5-aminobenzimidazole: Another compound with an aminophenyl group, used in similar research contexts.

    5-(4-ethylpiperazin-1-yl)methyl)pyridin-2-amine: Shares structural similarities and is used in related chemical and biological studies.

Uniqueness: 5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

5-(2-aminophenyl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H18N4O/c16-14-6-2-1-5-13(14)11-8-17-15(18-9-11)19-10-12-4-3-7-20-12/h1-2,5-6,8-9,12H,3-4,7,10,16H2,(H,17,18,19)

InChI Key

LPPPYTVWCSKNIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)C3=CC=CC=C3N

Origin of Product

United States

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